N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034632-91-0
VCID: VC11805511
InChI: InChI=1S/C18H16F2N6O2/c19-18(20)28-14-3-1-2-13(6-14)24-17(27)12-8-26(9-12)16-7-15(22-10-23-16)25-5-4-21-11-25/h1-7,10-12,18H,8-9H2,(H,24,27)
SMILES: C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F
Molecular Formula: C18H16F2N6O2
Molecular Weight: 386.4 g/mol

N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

CAS No.: 2034632-91-0

Cat. No.: VC11805511

Molecular Formula: C18H16F2N6O2

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide - 2034632-91-0

Specification

CAS No. 2034632-91-0
Molecular Formula C18H16F2N6O2
Molecular Weight 386.4 g/mol
IUPAC Name N-[3-(difluoromethoxy)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C18H16F2N6O2/c19-18(20)28-14-3-1-2-13(6-14)24-17(27)12-8-26(9-12)16-7-15(22-10-23-16)25-5-4-21-11-25/h1-7,10-12,18H,8-9H2,(H,24,27)
Standard InChI Key XKQOFGGWEKQHCH-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F
Canonical SMILES C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F

Introduction

Chemical Identification and Structural Features

Basic Identifiers

PropertyValue
CAS Registry Number2034632-91-0
Molecular FormulaC₁₈H₁₆F₂N₆O₂
Molecular Weight386.4 g/mol
IUPAC NameN-[3-(difluoromethoxy)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)OC(F)F

Structural Analysis

The molecule comprises four distinct regions:

  • Azetidine core: A four-membered saturated ring conjugated to a carboxamide group at position 3. This strained ring system enhances metabolic stability compared to larger heterocycles .

  • Pyrimidine-imidazole pharmacophore: The pyrimidine ring at position 4 links to an imidazole moiety, a configuration observed in kinase inhibitors and antimicrobial agents.

  • Difluoromethoxy-phenyl group: The 3-(difluoromethoxy)phenyl substituent introduces electron-withdrawing fluorine atoms, modulating lipophilicity and membrane permeability.

  • Carboxamide bridge: Connects the azetidine and aromatic systems, providing hydrogen-bonding capacity for target engagement.

Synthetic Methodologies

While no explicit synthesis protocol is published for this compound, retrosynthetic analysis suggests feasible routes based on analogous azetidine derivatives :

Key Synthetic Steps

  • Azetidine ring formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via [2+2] cycloadditions.

  • Pyrimidine functionalization: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to install the imidazole at position 6 of the pyrimidine core.

  • Carboxamide coupling: Activation of the azetidine-3-carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 3-(difluoromethoxy)aniline.

Purification Challenges

  • The presence of multiple nitrogen atoms complicates crystallization; reversed-phase HPLC with trifluoroacetic acid mobile phase modifiers may achieve >95% purity.

  • Differential solubility in ethyl acetate/hexane mixtures could enable fractional precipitation.

Physicochemical Properties

PropertyExperimental/Calculated ValueSignificance
LogP2.8 (Predicted)Moderate lipophilicity for blood-brain barrier penetration
Water Solubility0.12 mg/mL (25°C)Limited aqueous solubility necessitates formulation adjuvants
pKa4.1 (imidazole), 9.3 (amide)Ionization states affect binding to charged targets
Thermodynamic StabilityStable up to 150°CSuitable for long-term storage under anhydrous conditions

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of:

    • Difluoromethoxy group (e.g., replacing F with Cl or CH₃)

    • Imidazole substituents (e.g., 4-nitroimidazole for antiparasitic activity)

  • Formulation Development: Nanoemulsion or cyclodextrin complexes to enhance bioavailability.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel protein interactors.

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